Cas no 1260608-07-8 (Fmoc-3,4-difluoro-L-homophenylalanine)

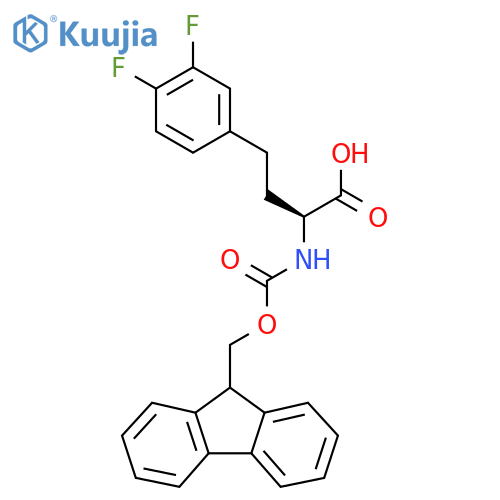

1260608-07-8 structure

商品名:Fmoc-3,4-difluoro-L-homophenylalanine

Fmoc-3,4-difluoro-L-homophenylalanine 化学的及び物理的性質

名前と識別子

-

- Fmoc-3,4-difluoro-L-homophenylalanine

- AB34273

- (S)-4-(3,4-DIFLUORO-PHENYL)-2-(9H-FLUOREN-9-YLMETHOXYCARBONYLAMINO)-BUTYRIC ACID

- Fmoc-3,4-Difluoro-L-Homophe

- MFCD07372321

- E74322

- 1260608-07-8

- (2S)-4-(3,4-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid

- CS-0187940

- (2S)-4-(3,4-difluorophenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid

- BS-44445

-

- インチ: 1S/C25H21F2NO4/c26-21-11-9-15(13-22(21)27)10-12-23(24(29)30)28-25(31)32-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-9,11,13,20,23H,10,12,14H2,(H,28,31)(H,29,30)/t23-/m0/s1

- InChIKey: SVHBVIFVZSOURL-QHCPKHFHSA-N

- ほほえんだ: FC1=C(C=CC(=C1)CC[C@@H](C(=O)O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)F

計算された属性

- せいみつぶんしりょう: 437.14386448g/mol

- どういたいしつりょう: 437.14386448g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 32

- 回転可能化学結合数: 8

- 複雑さ: 640

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5.2

- トポロジー分子極性表面積: 75.6

Fmoc-3,4-difluoro-L-homophenylalanine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM421926-1g |

Fmoc-3,4-difluoro-L-homophenylalanine |

1260608-07-8 | 95%+ | 1g |

$*** | 2023-03-30 | |

| Aaron | AR01JNAF-25mg |

Fmoc-3,4-difluoro-L-homophenylalanine |

1260608-07-8 | 95% | 25mg |

$149.00 | 2025-02-11 | |

| 1PlusChem | 1P01JN23-50mg |

Fmoc-3,4-difluoro-L-homophenylalanine |

1260608-07-8 | 95% | 50mg |

$239.00 | 2024-07-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1258610-250mg |

Fmoc-3,4-difluoro-L-homophenylalanine |

1260608-07-8 | 95% | 250mg |

¥3790.00 | 2024-08-09 | |

| Chemenu | CM421926-250mg |

Fmoc-3,4-difluoro-L-homophenylalanine |

1260608-07-8 | 95%+ | 250mg |

$*** | 2023-03-30 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TC414-50mg |

Fmoc-3,4-difluoro-L-homophenylalanine |

1260608-07-8 | 95% | 50mg |

1337.0CNY | 2021-07-17 | |

| 1PlusChem | 1P01JN23-250mg |

Fmoc-3,4-difluoro-L-homophenylalanine |

1260608-07-8 | 97% | 250mg |

$306.00 | 2024-07-09 | |

| Aaron | AR01JNAF-500mg |

Fmoc-3,4-difluoro-L-homophenylalanine |

1260608-07-8 | 95% | 500mg |

$561.00 | 2025-02-11 | |

| abcr | AB597425-5g |

Fmoc-3,4-Difluoro-L-Homophe; . |

1260608-07-8 | 5g |

€1554.60 | 2024-07-19 | ||

| Aaron | AR01JNAF-1g |

Fmoc-3,4-difluoro-L-homophenylalanine |

1260608-07-8 | 95% | 1g |

$838.00 | 2025-02-11 |

Fmoc-3,4-difluoro-L-homophenylalanine 関連文献

-

Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949

-

Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914

-

W. Rahmah,Z. Wang,S. Kawi React. Chem. Eng., 2021,6, 401-417

-

Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300

1260608-07-8 (Fmoc-3,4-difluoro-L-homophenylalanine) 関連製品

- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)

- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)

- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)

- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)

- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)

- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)

- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1260608-07-8)Fmoc-3,4-difluoro-L-homophenylalanine

清らかである:99%/99%/99%

はかる:1g/250mg/100mg

価格 ($):608/253/167